4,17-Dioxabicyclo(14.1.0)heptadecane-5,9-dione, 7,11-dihydroxy-8,8,10,12,16-pentamethyl-3-((1E)-1-methyl-2-(2-(methylthio)-4-thiazolyl)ethenyl)-, (1S,3S,7S,10R,11S,12S,16R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ABJ-879 is a semi-synthetic derivative of epothilone B, a natural microtubule-stabilizing macrolide produced by the cellulose-degrading myxobacteria strain Sorrangium cellulosum . This compound has been developed as a potent anti-tumor agent with significant activity against various cancer cell lines, including those resistant to paclitaxel .
Preparation Methods
ABJ-879 is synthesized through a semi-synthetic route starting from epothilone B. The preparation involves several steps of chemical modification to enhance its anti-tumor activity and stability. The synthetic route includes:
Isolation of epothilone B: from the fermentation broth of Sorrangium cellulosum.
Chemical modifications: involving selective functional group transformations to obtain the desired analog, ABJ-879.
Industrial production methods for ABJ-879 are not extensively documented, but they likely involve large-scale fermentation followed by chemical synthesis to achieve the required yield and purity.
Chemical Reactions Analysis
ABJ-879 undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its biological activity.
Reduction: This reaction can be used to reduce specific functional groups, affecting the compound’s stability and reactivity.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could produce various analogs with different functional groups.
Scientific Research Applications
ABJ-879 has several scientific research applications, particularly in the fields of:
Chemistry: Used as a model compound to study microtubule stabilization and the effects of structural modifications on biological activity.
Biology: Investigated for its ability to induce tubulin polymerization and its effects on cell division and apoptosis.
Medicine: Explored as a potential anti-cancer agent, particularly for tumors resistant to other treatments like paclitaxel.
Industry: Potential applications in the development of new anti-cancer drugs and therapeutic agents.
Mechanism of Action
ABJ-879 exerts its effects by stabilizing microtubules, which are essential components of the cell’s cytoskeleton. This stabilization prevents the normal dynamic reorganization of the microtubule network, leading to cell cycle arrest and apoptosis. The molecular targets of ABJ-879 include tubulin, the protein subunit of microtubules . By binding to tubulin, ABJ-879 promotes tubulin polymerization and inhibits depolymerization, disrupting the mitotic spindle and preventing cell division .
Comparison with Similar Compounds
ABJ-879 is compared with other similar compounds, such as:
Other Epothilone Analogs: ABJ-879 is one of several epothilone B derivatives, including ixabepilone and patupilone.
Similar compounds include:
Ixabepilone: Another epothilone B analog used as an anti-cancer agent.
Patupilone: An epothilone B derivative with potent anti-tumor activity.
Paclitaxel: A widely used microtubule-stabilizing agent in cancer therapy.
ABJ-879 stands out due to its enhanced potency and ability to overcome resistance mechanisms that limit the effectiveness of other microtubule-stabilizing agents .
Properties
CAS No. |
252981-48-9 |
---|---|
Molecular Formula |
C27H41NO6S2 |
Molecular Weight |
539.8 g/mol |
IUPAC Name |
(1S,3S,7S,10R,11S,12S,16R)-7,11-dihydroxy-8,8,10,12,16-pentamethyl-3-[(E)-1-(2-methylsulfanyl-1,3-thiazol-4-yl)prop-1-en-2-yl]-4,17-dioxabicyclo[14.1.0]heptadecane-5,9-dione |
InChI |
InChI=1S/C27H41NO6S2/c1-15-9-8-10-27(6)21(34-27)12-19(16(2)11-18-14-36-25(28-18)35-7)33-22(30)13-20(29)26(4,5)24(32)17(3)23(15)31/h11,14-15,17,19-21,23,29,31H,8-10,12-13H2,1-7H3/b16-11+/t15-,17+,19-,20-,21-,23-,27+/m0/s1 |
InChI Key |
FODFUEDBIXOGNY-AKXQMUJXSA-N |
Isomeric SMILES |
C[C@H]1CCC[C@@]2([C@@H](O2)C[C@H](OC(=O)C[C@@H](C(C(=O)[C@@H]([C@H]1O)C)(C)C)O)/C(=C/C3=CSC(=N3)SC)/C)C |
Canonical SMILES |
CC1CCCC2(C(O2)CC(OC(=O)CC(C(C(=O)C(C1O)C)(C)C)O)C(=CC3=CSC(=N3)SC)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.